B026

描述

属性

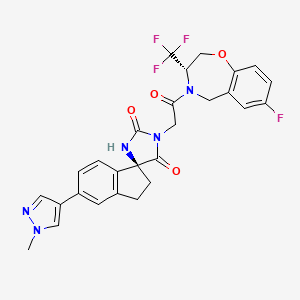

分子式 |

C27H23F4N5O4 |

|---|---|

分子量 |

557.5 g/mol |

IUPAC 名称 |

(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione |

InChI |

InChI=1S/C27H23F4N5O4/c1-34-11-18(10-32-34)15-2-4-20-16(8-15)6-7-26(20)24(38)36(25(39)33-26)13-23(37)35-12-17-9-19(28)3-5-21(17)40-14-22(35)27(29,30)31/h2-5,8-11,22H,6-7,12-14H2,1H3,(H,33,39)/t22-,26-/m0/s1 |

InChI 键 |

VDEZYUOBIXKTHI-NVQXNPDNSA-N |

手性 SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)[C@@]4(CC3)C(=O)N(C(=O)N4)CC(=O)N5CC6=C(C=CC(=C6)F)OC[C@H]5C(F)(F)F |

规范 SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)C4(CC3)C(=O)N(C(=O)N4)CC(=O)N5CC6=C(C=CC(=C6)F)OCC5C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

B026, a p300/CBP Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The homologous histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, making them attractive therapeutic targets.[2] B026 is a potent and selective small-molecule inhibitor of the HAT activity of p300 and CBP.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its quantitative inhibitory profile, its impact on key signaling pathways, and detailed methodologies for the key experiments used to characterize its activity.

Core Mechanism of Action: Inhibition of Histone Acetyltransferase Activity

This compound exerts its biological effects through the direct inhibition of the histone acetyltransferase (HAT) domain of p300 and CBP.[2][3] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone and non-histone proteins.[1] This acetylation is a key epigenetic modification that neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure and generally promoting gene transcription.[5] By inhibiting this process, this compound effectively represses the expression of a variety of genes, including key oncogenes, thereby impeding cancer cell growth and survival.[6][7]

This compound is a highly potent inhibitor, demonstrating low nanomolar efficacy against both p300 and CBP. It also exhibits high selectivity for p300/CBP over other HAT family members.[2][8]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been quantified through enzymatic assays, with the following IC50 values reported:

| Target Enzyme | IC50 Value (nM) |

| p300 | 1.8 |

| CBP | 9.5 |

| Data sourced from multiple studies.[3][4][9][10] |

This compound has been shown to be approximately 30-fold more potent than the well-characterized p300/CBP inhibitor, A485.[2][8]

Impact on Key Signaling Pathways

The inhibition of p300/CBP by this compound has profound effects on several critical signaling pathways that are frequently dysregulated in cancer.

MYC Oncogene Downregulation

A primary mechanism of this compound's anti-cancer activity is the downregulation of the MYC oncogene.[6][7] p300/CBP are known to be recruited to super-enhancer regions that drive the expression of key oncogenes like MYC.[3] By inhibiting p300/CBP HAT activity, this compound leads to a decrease in histone acetylation (specifically H3K27Ac) at these super-enhancers, resulting in the transcriptional repression of MYC.[6] This has been observed in various cancer cell lines, including acute myeloid leukemia (AML).[6][7]

Caption: this compound inhibits p300/CBP, reducing H3K27Ac at super-enhancers and downregulating MYC expression.

Androgen Receptor (AR) Signaling in Prostate Cancer

In androgen receptor-positive (AR+) prostate cancer, p300/CBP act as co-activators for the androgen receptor.[2][8] this compound has demonstrated potent anti-proliferative activity in AR+ prostate cancer cell lines by inhibiting the transcriptional activity of the androgen receptor.[3]

Modulation of p53, NF-κB, and Wnt/β-catenin Pathways

p300/CBP are versatile co-activators involved in numerous signaling pathways:

-

p53 Signaling: p300/CBP acetylate the tumor suppressor p53, which enhances its stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[8]

-

NF-κB Signaling: By acetylating components of the NF-κB pathway, such as p65/RelA, p300/CBP enhance its DNA-binding and transcriptional activity, promoting cell survival and proliferation.[8]

-

Wnt/β-catenin Signaling: p300/CBP are crucial for β-catenin-mediated transcription. Inhibition of this interaction can suppress tumorigenesis driven by dysregulated Wnt signaling.[8]

The inhibitory action of this compound on p300/CBP is expected to modulate these pathways, contributing to its broad anti-cancer effects.

Caption: this compound inhibits p300/CBP, thereby modulating multiple cancer-related signaling pathways.

Detailed Experimental Protocols

The characterization of this compound involves several key experimental methodologies. Below are detailed protocols for these assays.

p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on p300 and CBP enzymatic activity and for calculating IC50 values. A common method is a radioactive filter-binding assay.

Materials:

-

Recombinant human p300 or CBP enzyme

-

Histone H3 or H4 peptide substrate

-

[³H]-Acetyl-CoA (radiolabeled acetyl coenzyme A)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

This compound compound at various concentrations

-

P81 phosphocellulose filter paper

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the p300 or CBP enzyme.

-

Add this compound at a range of concentrations to the reaction mixture. Include a DMSO control (vehicle).

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

-

Wash the filter paper multiple times (e.g., 3 times for 5 minutes each) with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

-

Dry the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a radioactive p300/CBP HAT enzymatic assay.

Cellular Proliferation Assay

To assess the anti-proliferative effects of this compound on cancer cells, a variety of cell viability assays can be employed, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Cancer cell lines (e.g., MV-4-11 for AML, LNCaP for prostate cancer)

-

Complete cell culture medium

-

96-well clear-bottom white plates

-

This compound compound at various concentrations

-

CellTiter-Glo® Reagent

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a DMSO-treated control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Western Blotting for Histone H3 Lysine 27 Acetylation (H3K27Ac)

This experiment is crucial to confirm that this compound inhibits the HAT activity of p300/CBP within cells, leading to a reduction in histone acetylation.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Treat cells with various concentrations of this compound for a specific duration (e.g., 6-24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27Ac antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the dose-dependent effect of this compound on H3K27Ac levels.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical animal models.[3] A typical xenograft study to evaluate the in vivo efficacy of this compound is conducted as follows:

Protocol Outline:

-

Human cancer cells (e.g., MV-4-11) are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally (p.o.) or via intravenous (i.v.) injection at specified doses and schedules (e.g., daily for 28 days).[3]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic biomarker analysis like H3K27Ac levels).

-

The anti-tumor efficacy is typically expressed as Tumor Growth Inhibition (TGI). For instance, this compound has been reported to achieve a TGI of 75.0% at 50 mg/kg and 85.7% at 100 mg/kg in a mouse model.[3]

Conclusion

This compound is a highly potent and selective inhibitor of the p300/CBP histone acetyltransferases. Its mechanism of action involves the direct inhibition of HAT activity, leading to the downregulation of key oncogenic signaling pathways, most notably MYC expression. This compound has demonstrated robust anti-proliferative effects in various cancer cell lines and significant anti-tumor efficacy in in vivo models. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating the therapeutic potential of p300/CBP inhibitors. Further preclinical and clinical investigations of this compound are warranted to fully elucidate its potential as a novel anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellcentric.com [cellcentric.com]

- 5. biocompare.com [biocompare.com]

- 6. Live cell studies of p300/CBP histone acetyltransferase activity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone H3 lysine 27 acetylation is altered in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Cellular Function and Mechanism of Action of B026, a Selective p300/CBP Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

B026 is a potent and selective, orally active small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] These enzymes are critical epigenetic regulators that play a central role in gene transcription, and their dysregulation is implicated in various pathologies, notably cancer. This compound exerts its cellular effects by directly inhibiting the enzymatic activity of p300/CBP, leading to a reduction in histone acetylation, downregulation of key oncogenic transcription factors such as MYC, and potent antiproliferative activity in cancer cell lines.[1] This document provides an in-depth overview of the cellular function, mechanism of action, and pharmacological profile of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action and Signaling Pathway

The primary cellular function of this compound is the selective inhibition of the homologous histone acetyltransferases p300 and CBP. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, an epigenetic mark that is generally associated with a more open chromatin structure and transcriptional activation.

By inhibiting p300/CBP, this compound effectively reduces the levels of histone acetylation at specific gene promoters and enhancers, leading to chromatin condensation and transcriptional repression of p300/CBP target genes.[1] A key target that is downregulated upon this compound treatment is the MYC oncogene, a master regulator of cell proliferation and a driver of many human cancers.[1] The inhibition of p300/CBP by this compound disrupts the function of super-enhancers that regulate MYC expression, leading to its transcriptional suppression.[1]

The direct engagement of this compound with the p300 protein in a cellular context has been demonstrated, showing an increase in the thermal stability of p300 in a dose-dependent manner, which is indicative of target binding.[1]

Caption: this compound inhibits p300/CBP, reducing histone acetylation and MYC expression.

Quantitative Pharmacological Data

The activity of this compound has been characterized through enzymatic assays, cell-based proliferation assays, and in vivo tumor growth models. The key quantitative data are summarized below for comparative analysis.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Target/Cell Line | IC50 Value |

| Enzymatic Inhibition | p300 | 1.8 nM |

| CBP | 9.5 nM | |

| Cell Growth Inhibition | Maver-1 | 2.6 nM |

| MV-4-11 | 4.2 nM | |

| 22Rv1 | 4.4 nM | |

| LnCaP-FGC | 9.8 nM | |

| Kasumi-1 | 40.5 nM | |

| K562 | 104.4 nM | |

| Data sourced from MedchemExpress.[1] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Model System | Dosage | Result |

| Tumor Growth Inhibition | Balb/c female mice | 50 mg/kg (p.o., daily) | 75.0% TGI |

| 100 mg/kg (p.o., daily) | 85.7% TGI | ||

| Pharmacokinetics | Male SD rats | 1-3 mg/kg (i.v. & p.o.) | Clearance: 13.4 mL/min/kg |

| Oral Bioavailability (F): 56% | |||

| AUC: 3.71 μM·h | |||

| Data sourced from MedchemExpress.[1] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular function of this compound.

Cell Proliferation Assay

-

Objective: To determine the antiproliferative activity of this compound on various cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MV-4-11, 22Rv1) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A dilution series of this compound (e.g., 0-5 μM) is prepared and added to the cells.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 12 hours).

-

Viability Assessment: Cell viability is measured using a standard method such as the MTS or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: The results are normalized to vehicle-treated controls, and the IC50 values are calculated using non-linear regression analysis.

-

Histone Acetylation Analysis (Western Blot)

-

Objective: To measure the effect of this compound on the expression of acetylated histones, such as H3K27Ac.

-

Methodology:

-

Cell Treatment: MV-4-11 cells are treated with varying concentrations of this compound (e.g., 0-5 μM) for a defined time (e.g., 6 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a BCA protein assay.

-

SDS-PAGE and Western Blot: Equal amounts of histone extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for H3K27Ac and a loading control (e.g., total Histone H3).

-

Detection: The membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities are quantified, and the levels of H3K27Ac are normalized to the loading control to determine the dose-dependent inhibitory effect.

-

Caption: Workflow for assessing H3K27Ac levels after this compound treatment.

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to its target protein p300 within intact cells.

-

Methodology:

-

Cell Treatment: MV-4-11 cells are treated with this compound (e.g., 0-5 μM) or a vehicle control for a specified time (e.g., 12 hours).

-

Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures to induce protein denaturation.

-

Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) proteins by centrifugation.

-

Protein Analysis: The amount of soluble p300 in the supernatant at each temperature is quantified by Western blot or other protein detection methods.

-

Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble p300 as a function of temperature. A shift in the curve to higher temperatures in the this compound-treated samples indicates that the binding of this compound has stabilized the p300 protein against thermal denaturation.

-

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of p300/CBP HATs, demonstrating significant anticancer activity in both in vitro and in vivo models.[1] Its mechanism of action, centered on the epigenetic downregulation of key oncogenes like MYC, presents a promising therapeutic strategy for cancers dependent on this pathway, such as certain prostate cancers and hematological malignancies.[1] The favorable pharmacokinetic profile of this compound further supports its potential for clinical development.[1] Future research should focus on elucidating the full spectrum of this compound's downstream effects, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance its therapeutic efficacy.

References

In-Depth Technical Guide to B026 (CAS Number: 2379416-48-3): A Potent and Selective p300/CBP Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

B026 is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). With a CAS number of 2379416-48-3, this compound has emerged as a critical tool for investigating the roles of p300/CBP in gene regulation and disease, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental methodologies associated with this compound, intended to support researchers in its application.

Core Properties of this compound

This compound is a novel, orally active inhibitor demonstrating high selectivity for p300/CBP over other HAT family members.[1] Its development was the result of an artificial-intelligence-assisted drug discovery pipeline, leading to a compound with desirable drug-like properties.[2][3][4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and formulation of the compound for in vitro and in vivo studies.

| Property | Value | Reference |

| CAS Number | 2379416-48-3 | --INVALID-LINK-- |

| Molecular Formula | C₂₇H₂₃F₄N₅O₄ | --INVALID-LINK-- |

| Molecular Weight | 557.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | (S)-1-(2-((S)-7-Fluoro-3-(trifluoromethyl)-2,3-dihydrobenzo[f][1][5]oxazepin-4(5H)-yl)-2-oxoethyl)-5'-(1-methyl-1H-pyrazol-4-yl)-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-2-one | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Table 1: Physicochemical Properties of this compound

Biological Activity

This compound exhibits potent and selective inhibitory activity against p300 and CBP HATs. The key biological activity data are summarized in Table 2.

| Parameter | Value | Cell Line/System | Reference |

| p300 IC₅₀ | 1.8 nM | Enzymatic Assay | [3][6] |

| CBP IC₅₀ | 9.5 nM | Enzymatic Assay | [3][6] |

| Selectivity | >2000-fold over other HATs | Enzymatic Assays | [1] |

| MV-4-11 IC₅₀ | 4.2 nM | Cell Viability Assay | --INVALID-LINK-- |

| 22Rv1 IC₅₀ | 4.4 nM | Cell Viability Assay | --INVALID-LINK-- |

| LNCaP-FGC IC₅₀ | 9.8 nM | Cell Viability Assay | --INVALID-LINK-- |

Table 2: Biological Activity of this compound

Mechanism of Action and Signaling Pathway

p300 and CBP are crucial transcriptional co-activators that play a pivotal role in regulating gene expression by acetylating histone and non-histone proteins.[7][8][9] This acetylation, particularly of histone H3 at lysine 27 (H3K27Ac), leads to a more open chromatin structure, facilitating the binding of transcription factors and the transcriptional machinery.

This compound exerts its effects by directly inhibiting the HAT activity of p300/CBP. This leads to a global reduction in H3K27 acetylation, which in turn represses the expression of key oncogenes, most notably MYC.[10][11] The downregulation of MYC is a central component of this compound's anti-cancer activity, particularly in hematological malignancies and prostate cancer.[2][11]

Caption: this compound inhibits p300/CBP, reducing H3K27ac and MYC expression.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide outlines of key experimental protocols.

In Vitro p300/CBP HAT Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on p300 and CBP enzymatic activity.

Caption: Workflow for the in vitro p300/CBP HAT activity assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human p300 or CBP enzyme.

-

Biotinylated histone H3 (1-21) peptide substrate.

-

[³H]-Acetyl-Coenzyme A.

-

Serial dilutions of this compound in an appropriate buffer (e.g., Tris-HCl with DTT and sodium butyrate).

-

-

Reaction Setup:

-

In a 96-well plate, combine the enzyme, histone peptide substrate, and varying concentrations of this compound.

-

Incubate at room temperature for a specified pre-incubation period (e.g., 10 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate at 30°C for a defined time (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Stop the reaction by adding a stop buffer.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone peptide.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Plate cells (e.g., MV-4-11, 22Rv1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of this compound concentrations.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., MV-4-11) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally (p.o.) or via another appropriate route at specified doses and schedules (e.g., daily for 28 days).[11]

-

The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

-

Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats have shown that this compound possesses good oral bioavailability.

| Parameter | Route | Dose | Value |

| Cmax | p.o. | 3 mg/kg | 0.85 µM |

| Tmax | p.o. | 3 mg/kg | 1.0 h |

| AUC(0-t) | p.o. | 3 mg/kg | 3.71 µM·h |

| T₁/₂ | i.v. | 1 mg/kg | 1.5 h |

| CL | i.v. | 1 mg/kg | 13.4 mL/min/kg |

| Vdss | i.v. | 1 mg/kg | 1.4 L/kg |

| Oral Bioavailability (F) | 56% |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Data from MedChemExpress, citing Yang et al., 2020)

Conclusion

This compound is a powerful and selective research tool for elucidating the complex roles of p300/CBP in health and disease. Its potent inhibitory activity, coupled with favorable pharmacokinetic properties, makes it a valuable compound for both in vitro and in vivo investigations. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by the scientific community, ultimately advancing our understanding of epigenetic regulation and contributing to the development of novel therapeutic strategies.

References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of B026

For Researchers, Scientists, and Drug Development Professionals

Abstract

B026 is a novel, highly potent, and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3][4] These enzymes are critical transcriptional co-activators implicated in a multitude of cellular processes, and their dysregulation is linked to various cancers. This compound demonstrates significant anti-proliferative activity in cancer cell lines and dose-dependent tumor growth inhibition in preclinical animal models.[1][3] Possessing favorable oral bioavailability and a low clearance rate in rats, this compound represents a promising candidate for further preclinical and clinical investigation as an anticancer agent.[1][3] This document provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, including detailed experimental methodologies.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent and selective inhibition of p300/CBP HAT activity, leading to downstream effects on oncogenic gene expression and cancer cell proliferation.

Mechanism of Action

p300 and CBP are lysine acetyltransferases that play a key role as transcriptional co-activators. They are recruited to chromatin where they acetylate histone proteins (such as H3K27) and other transcription factors. This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure and facilitating gene transcription.

This compound exerts its effect by directly inhibiting the catalytic HAT activity of p300 and CBP.[1][2][4] This inhibition prevents the acetylation of key substrates. A critical downstream target of p300/CBP is the MYC oncogene, a transcription factor that is regulated by super-enhancer regions.[1][3] By inhibiting p300/CBP, this compound leads to decreased histone acetylation at the MYC locus, downregulating its expression and consequently blocking cancer cell proliferation.[1][3]

In Vitro Activity & Potency

This compound is a highly potent inhibitor of both p300 and CBP, with nanomolar efficacy in enzymatic assays. Its anti-proliferative effects have been confirmed across a panel of cancer cell lines, particularly those of hematological and prostate cancer origin.[1][5]

| Parameter | Value | Description |

| p300 IC50 | 1.8 nM | Enzymatic inhibitory concentration against p300 HAT.[1][2][3][4] |

| CBP IC50 | 9.5 nM | Enzymatic inhibitory concentration against CBP HAT.[1][2][3][4] |

| Maver-1 IC50 | 2.6 nM | Anti-proliferative activity in Mantle Cell Lymphoma cell line.[1] |

| MV-4-11 IC50 | 4.2 nM | Anti-proliferative activity in Acute Myeloid Leukemia cell line.[1] |

| 22Rv1 IC50 | 4.4 nM | Anti-proliferative activity in prostate cancer cell line.[1] |

| LnCaP-FGC IC50 | 9.8 nM | Anti-proliferative activity in prostate cancer cell line.[1] |

| Table 1: In Vitro Potency and Anti-proliferative Activity of this compound. |

Cellularly, treatment with this compound results in a dose-dependent decrease in the acetylation of Histone H3 at lysine 27 (H3K27Ac), a key epigenetic mark mediated by p300/CBP.[1]

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in male Sprague-Dawley rats, revealing favorable properties for an orally administered agent, including good bioavailability and low clearance.[1][3]

| Parameter | Route | Value | Unit |

| Clearance (CL) | i.v. | 13.4 | mL/min/kg |

| AUC0-t | p.o. | 3.71 | µM·h |

| Bioavailability (F) | p.o. | 56 | % |

| Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats. |

The data indicates that this compound is well-absorbed after oral administration and is cleared from the body at a low rate, suggesting the potential for sustained therapeutic concentrations.[1][3]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft mouse model using the MV-4-11 acute myeloid leukemia cell line. Oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth.

| Dose (p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| 50 mg/kg | Daily for 28 days | 75.0% |

| 100 mg/kg | Daily for 28 days | 85.7% |

| Table 3: In Vivo Efficacy of this compound in an MV-4-11 Xenograft Model.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of p300 and CBP.

-

Enzyme and Substrate Preparation : Recombinant human p300 or CBP enzyme is used. A biotinylated peptide derived from Histone H4 serves as the substrate.

-

Reaction Mixture : The reaction is conducted in a buffer containing Tris-HCl, DTT, PMSF, and sodium butyrate.

-

Assay Procedure :

-

The enzyme, histone peptide substrate, and varying concentrations of this compound (or DMSO vehicle control) are incubated in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of Acetyl-CoA.

-

The reaction is allowed to proceed for a set time at 30°C.

-

The reaction is quenched.

-

-

Detection : The level of peptide acetylation is measured using a chemiluminescent or time-resolved fluorescence resonance energy transfer (TR-FRET) based method. An antibody specific to the acetylated lysine on the histone peptide is used for detection.

-

Data Analysis : The IC50 value is calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., MTS/MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., MV-4-11, 22Rv1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound or DMSO vehicle control for a period of 72 to 120 hours.

-

Reagent Addition : A tetrazolium compound (e.g., MTS or MTT) is added to each well. Viable, metabolically active cells reduce the tetrazolium salt into a colored formazan product.

-

Incubation : The plates are incubated for 1-4 hours to allow for formazan development.

-

Data Acquisition : The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis : The absorbance values are converted to percent viability relative to the DMSO control. The IC50 is determined by plotting percent viability against the log of this compound concentration.

In Vivo Pharmacokinetic Study

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

-

Animals : Male Sprague-Dawley rats (e.g., 200-250g) are used. Animals are fasted overnight before dosing.

-

Dosing :

-

Intravenous (IV) Group : this compound, formulated in a suitable vehicle (e.g., saline, DMSO, PEG), is administered via the tail vein at a specific dose (e.g., 1-3 mg/kg).

-

Oral (PO) Group : this compound is administered by oral gavage at a specific dose (e.g., 1-3 mg/kg).

-

-

Blood Sampling : Blood samples (approx. 0.2 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation : Samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis : The concentration of this compound in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters such as Area Under the Curve (AUC), Clearance (CL), and oral bioavailability (F%).

Western Blot Analysis for H3K27Ac and MYC

This protocol is used to assess the effect of this compound on target protein expression and histone modification in cells.

-

Cell Treatment and Lysis : MV-4-11 cells are treated with various concentrations of this compound for a specified time (e.g., 6 or 24 hours). After treatment, cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE : Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting :

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for H3K27Ac, MYC, or a loading control (e.g., β-actin or total Histone H3).

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : The intensity of the bands is quantified using densitometry software. The levels of H3K27Ac and MYC are normalized to the loading control to determine the relative change in expression.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

B026 Inhibitor Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B026 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] These two proteins are highly homologous transcriptional co-activators that play a crucial role in a wide array of cellular processes, including proliferation, differentiation, and apoptosis, through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity has been implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This compound was identified through an artificial-intelligence-assisted drug discovery pipeline and has demonstrated significant anti-tumor activity in preclinical models.[2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its on-target potency, cellular activity, and the methodologies used for its evaluation.

Data Presentation

On-Target Enzymatic Activity

The inhibitory activity of this compound against the primary targets, p300 and CBP, was determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound for these histone acetyltransferases.

| Target | IC50 (nM) |

| p300 | 1.8[1][2] |

| CBP | 9.5[1][2] |

Cellular Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated in a panel of cancer cell lines. The IC50 values from these cell-based assays indicate that this compound effectively inhibits the growth of various cancer cell types, with particular potency in hematological and androgen receptor-positive prostate cancer lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Maver-1 | Mantle Cell Lymphoma | 2.6[1] |

| MV-4-11 | Acute Myeloid Leukemia | 4.2[1] |

| 22Rv1 | Prostate Cancer | 4.4[1] |

| LnCaP-FGC | Prostate Cancer | 9.8[1] |

| Kasumi-1 | Acute Myeloid Leukemia | 40.5[1] |

| K562 | Chronic Myeloid Leukemia | 104.4[1] |

Off-Target Selectivity Profile

A comprehensive off-target selectivity profile for this compound against a broad panel of kinases and other enzymes is not publicly available in the reviewed literature. For potent inhibitors like this compound, thorough off-target screening is a critical step in preclinical development to assess potential side effects and to understand the full mechanism of action. The selectivity of histone acetyltransferase inhibitors is a known challenge, with some compounds exhibiting promiscuous activity. Therefore, the interpretation of cellular effects should consider the possibility of off-target interactions until a comprehensive selectivity screen is available.

Experimental Protocols

p300/CBP Histone Acetyltransferase (HAT) Enzymatic Assay

This protocol outlines a general procedure for determining the in vitro potency of inhibitors against p300/CBP HAT activity.

Materials:

-

Recombinant human p300 or CBP enzyme

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

[³H]-Acetyl-CoA (radiolabeled)

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

This compound inhibitor (or other test compounds)

-

P81 phosphocellulose filter paper

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing HAT assay buffer, recombinant p300 or CBP enzyme, and the histone peptide substrate.

-

Add serial dilutions of this compound or control compounds to the reaction mixture.

-

Initiate the reaction by adding a mixture of Acetyl-CoA and [³H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.

-

Dry the filter papers and place them in scintillation vials with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations) for a specified duration (e.g., 72 hours). Include a vehicle-only control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of H3K27 Acetylation

This protocol details the procedure to measure the effect of this compound on the acetylation of Histone H3 at lysine 27 (H3K27Ac), a key substrate of p300/CBP.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27Ac and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27Ac antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the change in H3K27Ac levels upon this compound treatment.

RT-qPCR Analysis of MYC Expression

This protocol outlines the steps to quantify the expression of the MYC oncogene, a downstream target of the p300/CBP pathway, following treatment with this compound.

Materials:

-

Cancer cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for MYC and a reference gene (e.g., GAPDH or ACTB)

-

RT-qPCR instrument

Procedure:

-

Extract total RNA from treated and control cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, specific primers for MYC and a reference gene, and a qPCR master mix.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MYC expression in this compound-treated samples compared to controls, normalized to the reference gene.

Mandatory Visualization

Caption: this compound mechanism of action in the p300/CBP signaling pathway.

Caption: Experimental workflow for evaluating the selectivity and activity of this compound.

References

Target Validation of p300/CBP for B026: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, most notably cancer, where they can function as oncogenes by activating the transcription of key cancer-driving genes.[4][5][6] This has positioned p300/CBP as attractive therapeutic targets for the development of novel anti-cancer agents. B026 is a potent and selective small-molecule inhibitor of the HAT activity of p300/CBP.[7][8][9] This technical guide provides a comprehensive overview of the target validation of p300/CBP for the therapeutic candidate this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing essential pathways and workflows.

Core Concepts: p300/CBP Function and Inhibition

p300 and CBP are highly homologous proteins that acetylate histone proteins, leading to a more relaxed chromatin structure that facilitates gene transcription.[2][10] They are recruited to gene promoters and enhancers by transcription factors, where they acetylate histone H3 at lysine 27 (H3K27), a key epigenetic mark associated with active gene expression.[4][5] By inhibiting the HAT activity of p300/CBP, molecules like this compound can prevent H3K27 acetylation, leading to a more condensed chromatin state and the downregulation of oncogenes, thereby inhibiting cancer cell proliferation and survival.[2][11]

Quantitative Data Summary

The following tables summarize the key quantitative data supporting the target validation of p300/CBP for this compound.

Table 1: In Vitro Enzymatic Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity |

| p300 | 1.8[7][8] | >2000-fold vs. other HAT family members[4] |

| CBP | 9.5[7][8] |

Table 2: Cellular Activity of this compound in MV-4-11 Acute Myeloid Leukemia Cells

| Assay | Endpoint | This compound Concentration | Result |

| Cell Proliferation | Antiproliferative Activity | 0-5 µM (12h) | Dose-dependent inhibition[8] |

| Histone Acetylation | H3K27Ac Expression | 0-5 µM (6h) | Dose-dependent inhibition[8] |

| Target Engagement | p300 Thermal Stability | 0-5 µM (12h) | Dose-dependent increase[8] |

| Oncogene Expression | MYC Expression | 0-1 µM (24h) | Decreased expression[8] |

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

| Species | Dosing Route | Key Pharmacokinetic Parameters | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |

| Rat (Male SD) | IV & PO (1-3 mg/kg) | Low clearance (13.4 mL/min/kg), Good oral bioavailability (F=56%)[8] | MV-4-11 Xenograft (Balb/c female mice) | 50 mg/kg PO, daily for 28 days | 75.0%[8] |

| 100 mg/kg PO, daily for 28 days | 85.7%[8] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway involving p300/CBP and the mechanism of action of this compound.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. Pharmacokinetics studies in the rat [bio-protocol.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. promega.com [promega.com]

- 5. ch.promega.com [ch.promega.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Pharmacokinetic study in rats [bio-protocol.org]

- 8. Luminescent cell viability assay [bio-protocol.org]

- 9. altogenlabs.com [altogenlabs.com]

- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Epigenetic Modulator B026: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

B026 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1] With IC50 values of 1.8 nM for p300 and 9.5 nM for CBP, this compound targets key epigenetic regulators that are critical co-activators for a multitude of transcription factors implicated in oncogenesis.[1][2] This guide details the mechanism of action of this compound, its profound effects on gene expression, and the experimental protocols used to elucidate these effects. The primary mechanism involves the suppression of histone H3 lysine 27 acetylation (H3K27ac), a hallmark of active enhancers and promoters, leading to the downregulation of key oncogenic gene programs. This is particularly relevant in malignancies such as androgen receptor-positive (AR+) prostate cancer and acute myeloid leukemia, where p300/CBP activity is a known driver of tumor progression.[1][3]

Core Mechanism of Action

The paralog enzymes p300 and CBP are essential transcriptional co-activators. They function by acetylating lysine residues on histone tails (e.g., H3K27) and other proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more open chromatin structure. This "euchromatin" state allows for the binding of transcription machinery and subsequent gene expression.

This compound directly inhibits the catalytic HAT domain of p300/CBP. By preventing the transfer of acetyl groups from acetyl-CoA to histones, this compound promotes a condensed chromatin state ("heterochromatin") at specific gene loci, leading to transcriptional repression. This is particularly effective at super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, such as MYC, and are characterized by high levels of H3K27ac.

Quantitative Effects on Gene Expression

While comprehensive RNA-sequencing data for this compound is not yet publicly available, studies on structurally similar and functionally equivalent p300/CBP inhibitors, such as CCS1477, provide a clear proxy for its effects on gene expression in relevant cancer models. The following table summarizes microarray data from 22Rv1 castration-resistant prostate cancer (CRPC) xenografts treated with a p300/CBP inhibitor.[4] The data highlights the significant downregulation of the Androgen Receptor (AR) itself, key AR target genes, and the critical oncogene MYC.

| Gene Symbol | Gene Name | Function | Fold Change (vs. Vehicle)[4] |

| MYC | MYC Proto-Oncogene | Transcription factor, cell cycle progression, proliferation | -2.7 |

| AR | Androgen Receptor | Nuclear receptor, key driver of prostate cancer | -1.5 |

| TMPRSS2 | Transmembrane Serine Protease 2 | AR target gene, involved in prostate cancer | Downregulated |

| NKX3-1 | NK3 Homeobox 1 | AR target gene, tumor suppressor in prostate | Downregulated |

| KLK3 | Kallikrein Related Peptidase 3 (PSA) | AR target gene, prostate cancer biomarker | Downregulated |

| CIART | Circadian Associated Repressor | Circadian clock regulator | Top Downregulated |

| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis | Downregulated |

| KDM3A | Lysine Demethylase 3A | AR coactivator, histone demethylase | Downregulated |

Table 1. Representative changes in gene expression in 22Rv1 prostate tumors following treatment with a p300/CBP inhibitor. Data is illustrative of the expected effects of this compound.

Detailed Experimental Protocols

To assess the biological effects of this compound, a series of standard and advanced molecular biology techniques are employed. The workflow diagram below outlines the key experimental processes.

Protocol: RNA-Sequencing for Gene Expression Profiling

This protocol outlines the steps for analyzing global gene expression changes in a cancer cell line (e.g., 22Rv1) following this compound treatment.[5][6]

-

Cell Culture and Treatment:

-

Plate 22Rv1 cells at a density of 1x10^6 cells per 10 cm dish.

-

Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO2.

-

Treat cells in triplicate with this compound (e.g., at a final concentration of 1 µM) or a DMSO vehicle control for 24 hours.

-

-

RNA Extraction:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate using 1 mL of TRIzol reagent.

-

Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy) according to the manufacturer's instructions, including an on-column DNase digestion step.

-

Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples should have a RIN value >8.0 for library preparation.[7]

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from 500 ng of total RNA using a poly-A selection method (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

-

Perform first-strand and second-strand cDNA synthesis.

-

Ligate sequencing adapters containing unique dual indexes for multiplexing.

-

Amplify the library using PCR.

-

Validate library quality and size distribution on a Bioanalyzer.

-

Sequence libraries on an Illumina NovaSeq platform to generate 150 bp paired-end reads, aiming for a depth of at least 20 million reads per sample.

-

-

Bioinformatic Analysis:

-

Assess raw read quality using FastQC.

-

Align reads to the human reference genome (e.g., hg38) using an aligner like STAR.

-

Quantify gene-level counts using tools such as RSEM or featureCounts.

-

Perform differential expression analysis between this compound-treated and DMSO-control groups using DESeq2 or edgeR in R.

-

Identify genes with an adjusted p-value (FDR) < 0.05 and a |log2(Fold Change)| > 1 as significantly differentially expressed.

-

Perform Gene Set Enrichment Analysis (GSEA) to identify pathways affected by the treatment.

-

Protocol: Western Blot for H3K27ac and Target Protein Analysis

This protocol is for validating the effect of this compound on histone acetylation and target protein levels.[8]

-

Cell Lysis and Protein Quantification:

-

Treat cells as described in 3.1.1.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape cells, collect lysate, and sonicate briefly to shear DNA.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

-

Quantify protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Primary Antibodies: anti-H3K27ac, anti-Total Histone H3 (loading control), anti-c-Myc, anti-AR, anti-Vinculin or β-Actin (loading control).

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

-

Quantify band intensity using software like ImageJ, normalizing target protein levels to the appropriate loading control.

-

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

This protocol is used to map the genomic locations of H3K27ac to determine which gene enhancers and promoters are directly affected by this compound.[9][10]

-

Cross-linking and Chromatin Preparation:

-

Treat cells as described in 3.1.1.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture media and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Harvest cells, lyse them, and isolate nuclei.

-

Shear chromatin into 200-500 bp fragments using sonication or enzymatic digestion.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Set aside a small fraction of the chromatin as an "input" control.

-

Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K27ac.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the ChIP DNA and input DNA using a kit designed for low-input DNA (e.g., NEBNext Ultra II DNA Library Prep Kit).

-

Sequence libraries on an Illumina platform, aiming for at least 20-30 million reads per sample for histone marks.[11]

-

-

Bioinformatic Analysis:

-

Align reads to the reference genome.

-

Perform peak calling using a tool like MACS2, comparing the H3K27ac ChIP sample to the input control.

-

Annotate peaks to nearby genes.

-

Analyze differential binding of H3K27ac between this compound-treated and control samples to identify regions losing acetylation.

-

Integrate ChIP-seq data with RNA-seq data to correlate the loss of H3K27ac at enhancers/promoters with the downregulation of associated genes.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Approaching RNA-seq for Cell Line Identification [bio-protocol.org]

- 6. Approaching RNA-seq for Cell Line Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. docs.abcam.com [docs.abcam.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]

In Vitro Characterization of B026: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of B026, a potent and selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). The following sections detail the biochemical and cellular activities of this compound, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: In Vitro Activity of this compound

The inhibitory activity of this compound has been quantified against its primary enzymatic targets and in various cancer cell lines. The data is summarized in the tables below.

Table 1: Enzymatic Inhibition by this compound

| Target Enzyme | IC50 (nM) |

| p300 | 1.8[1] |

| CBP | 9.5[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Maver-1 | Mantle Cell Lymphoma | 2.6[1] |

| MV-4-11 | Acute Myeloid Leukemia | 4.2[1] |

| 22Rv1 | Prostate Cancer | 4.4[1] |

| LnCaP-FGC | Prostate Cancer | 9.8[1] |

| Kasumi-1 | Acute Myeloid Leukemia | 40.5[1] |

| K562 | Chronic Myeloid Leukemia | 104.4[1] |

Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the histone acetyltransferase activity of p300 and CBP.[1] This inhibition leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27Ac), a key epigenetic mark associated with active gene transcription.[1] Consequently, the expression of oncogenic transcription factors, such as MYC, which are regulated by super-enhancer regions rich in p300/CBP, is decreased.[1]

Signaling Pathway of this compound Action

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

p300/CBP Histone Acetyltransferase (HAT) Activity Assay

This assay quantifies the enzymatic activity of p300/CBP and the inhibitory effect of this compound. A common method is the in vitro radiometric HAT assay.

Materials:

-

Recombinant human p300 or CBP enzyme

-

Histone H3 or H4 peptide substrate

-

[3H]-Acetyl-CoA (radiolabeled cofactor)

-

This compound compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the p300 or CBP enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding [3H]-Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper to remove unincorporated [3H]-Acetyl-CoA.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell Proliferation (MTS) Assay

This colorimetric assay measures the number of viable cells in proliferation, allowing for the determination of the anti-proliferative effects of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound compound

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Phenazine ethosulfate (PES)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).

-

Add the combined MTS/PES solution to each well.[1]

-

Incubate the plate at 37°C for 1-4 hours.[1]

-

Measure the absorbance at 490 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Western Blot for H3K27 Acetylation

This technique is used to detect changes in the levels of specific proteins, in this case, the acetylation of histone H3 at lysine 27.

Materials:

-

Cells treated with this compound or DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer and system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K27Ac, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K27Ac overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Normalize the H3K27Ac signal to the total Histone H3 signal to determine the relative change in acetylation.

Experimental Workflow: Western Blot for H3K27Ac

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

-

Cells treated with this compound or DMSO

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Apparatus for cell lysis (e.g., for freeze-thaw cycles)

-

Centrifuge

-

Western blot materials (as described above) with an antibody against p300.

Procedure:

-

Treat intact cells with this compound or DMSO.

-

Wash and resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of soluble p300 in the supernatant by Western blot.

-

A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[1]

References

Methodological & Application

Application Notes and Protocols for Cell Culture in Preclinical Research

Note: A specific experimental protocol designated "B026" was not identified in publicly available resources. The following application notes and protocols represent a comprehensive guide to standard cell culture techniques, applicable to a wide range of cell lines used in research and drug development, with specific examples referencing the CT26 cell line where applicable.

Introduction

Cell lines are crucial in vitro models for fundamental biological research, drug discovery, and preclinical development.[1][2][3] They provide a consistent and renewable source of biological material to study cellular processes, disease mechanisms, and the effects of therapeutic compounds.[2][3] This document provides detailed protocols for the culture of mammalian cell lines, focusing on techniques essential for obtaining reproducible and reliable experimental data. The methodologies outlined are broadly applicable to various cell lines, including those used in cancer research and for screening the cytotoxicity of potential drug candidates.[2][4]

Data Presentation

Quantitative data from cell culture experiments should be organized for clarity and ease of comparison. Tables are an effective way to present such data.

Table 1: Example of Cell Viability Data from a Cytotoxicity Assay

| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 0.1 | 98.1 ± 5.1 |

| 1 | 85.3 ± 3.9 |

| 10 | 52.7 ± 6.2 |

| 100 | 15.9 ± 2.5 |

Table 2: Example of Cell Proliferation Data

| Time (Hours) | Cell Count (x 10^5 cells/mL) (Mean ± SD) |

| 0 | 1.5 ± 0.2 |

| 24 | 3.1 ± 0.4 |

| 48 | 6.5 ± 0.7 |

| 72 | 12.8 ± 1.1 |

Experimental Protocols

Cell Line Resuscitation (Thawing)

This protocol describes the proper procedure for thawing cryopreserved cells to ensure maximum viability.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and appropriate antibiotics), pre-warmed to 37°C.[5]

-

Cryovial of frozen cells.

-

Sterile centrifuge tubes (15 mL).

-

Water bath at 37°C.

Procedure:

-

Pre-warm the complete culture medium in a 37°C water bath.[5]

-

Quickly thaw the frozen cryovial by gentle agitation in the 37°C water bath. This should take approximately 1-2 minutes.[5]

-

Wipe the exterior of the vial with 70% ethanol before opening it inside a biosafety cabinet.[5]

-

Gently transfer the cell suspension from the vial into a sterile 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.[5]

-

Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes at room temperature to pellet the cells and remove the cryoprotective agent (e.g., DMSO).[5]

-

Carefully aspirate the supernatant without disturbing the cell pellet.[5]

-

Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension into a suitable culture flask (e.g., T25 or T75).

-

Incubate the flask at 37°C in a humidified incubator with 5% CO2.[5]

Subculturing (Passaging) Adherent Cells

This protocol is for splitting and expanding adherent cell cultures.

Materials:

-

Complete growth medium, pre-warmed to 37°C.

-

Phosphate-Buffered Saline (PBS), sterile.

-

Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA), pre-warmed.

-

Culture flask with a confluent monolayer of cells.

-

New sterile culture flasks.

-

Biosafety cabinet.

Procedure:

-

Examine the cells under a microscope to check for confluency and any signs of contamination.

-

Aspirate and discard the culture medium from the flask.

-

Gently rinse the cell monolayer with sterile PBS to remove any residual serum that could inhibit trypsin activity. Aspirate the PBS.

-

Add a small volume of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered (e.g., 2-3 mL for a T75 flask).

-

Incubate the flask at 37°C for a few minutes (typically 2-5 minutes, depending on the cell line).[7] Observe the cells under a microscope until they are detached and appear rounded.[7] Avoid over-trypsinization.

-

Once the cells are detached, add a larger volume of complete growth medium to the flask to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-